BVT-14225, with the Chemical Abstracts Service number 376638-65-2, belongs to a class of thiazole derivatives. Its primary classification is as a pharmacological agent, specifically targeting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. This enzyme is implicated in various metabolic processes, making its inhibition a potential strategy for managing conditions such as type 2 diabetes and metabolic syndrome .
The synthesis of BVT-14225 involves a multi-step reaction process:
The general procedure includes:
BVT-14225 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor:
The compound's ability to inhibit enzyme activity can be quantified through dose-response studies, providing insights into its efficacy and potential therapeutic window .
The mechanism of action for BVT-14225 centers around its role as an inhibitor of 11β-HSD1:
Studies utilizing molecular docking simulations have provided further insights into how BVT-14225 binds to 11β-HSD1, highlighting key interactions that contribute to its inhibitory effects .
BVT-14225 exhibits several notable physical and chemical properties:
Key analytical data include elemental composition:
BVT-14225 has significant potential applications in scientific research and medicine:
Clinical trials and further research are necessary to fully elucidate its therapeutic potential and safety profile .
BVT-14225 (chemical name: 2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide; CAS: 376638-65-2) was first synthesized as part of efforts to develop selective 11β-HSD1 inhibitors for metabolic diseases. Early routes relied on linear convergent synthesis, starting with separate preparation of the thiazole-acetamide core and 3-chloro-2-methylbenzenesulfonyl chloride precursors [6] [8]. The thiazole ring was constructed via Hantzsch thiazole synthesis, involving bromination of N,N-diethyl-2-(2-amino-1,3-thiazol-4-yl)acetamide followed by sulfonylation with the aryl sulfonyl chloride [6]. Initial yields were suboptimal (45–55%) due to:
Post-2010 optimizations introduced coupling reagents like N,N'-carbonyldiimidazole (CDI)* to activate the sulfonamide group before nucleophilic attack by the thiazole amine, boosting yields to 68–72% [6]. Recent advances employ flow chemistry for the sulfonylation step, improving stoichiometric control and reducing side products [9].
Table 1: Evolution of BVT-14225 Synthetic Pathways
Phase | Key Reactions | Yield | Limitations |
---|---|---|---|
Early (2002) | Hantzsch thiazolation + solution-phase sulfonylation | 45–55% | Low selectivity, purification issues |
Intermediate (2010s) | CDI-mediated sulfonamide coupling | 68–72% | High-cost reagents |
Recent (2020s) | Flow-chemistry sulfonylation | 78% | Requires specialized equipment |
The synthesis hinges on two catalytic steps:
Amide Bond Formation
Pd-catalyzed carbonylation was initially explored for acetamide side-chain installation but faced challenges with thiazole ring stability. Modern routes use Bronsted acid catalysis (e.g., p-toluenesulfonic acid) in toluene reflux to catalyze the condensation of thiazole intermediates with diethylamine, achieving >95% conversion [6] [8].
Sulfonylation
This rate-limiting step employs nucleophilic catalysis with 4-dimethylaminopyridine (DMAP). DMAP activates the sulfonyl chloride via a transient sulfonylpyridinium intermediate, enhancing electrophilicity for attack by the thiazole amine (Figure 1). Computational studies confirm a concerted asynchronous mechanism where sulfonyl group transfer occurs simultaneously with C–N bond formation, lowering the activation barrier by 12 kcal/mol [7].
Figure 1: DMAP-Catalyzed Sulfonylation Mechanism
Thiazole-NH₂ + ArSO₂Cl + DMAP → [ArSO₂-DMAP⁺] → Thiazole-NH-SO₂Ar + DMAP
To address environmental and cost concerns, recent work emphasizes:
Solvent Optimization
Replacement of dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in sulfonylation reduces toxicity while maintaining yield (70% vs. 68% in DCM). Post-reaction, CPME is recovered via distillation (85% recovery) [9].
Catalyst Recycling
Heterogeneous catalysts like silica-supported DMAP enable reuse over 5 cycles with <5% activity loss, reducing catalyst loading from 10 mol% to 2.5 mol% [6].
Waste Minimization
Mechanochemical synthesis (ball milling) of the thiazole core eliminates solvents entirely. Reaction of thiourea with α-bromoacetamide derivatives in a mixer mill affords the thiazole ring in 82% yield with 90% reduced E-factor [9].
Impurity Profiles
Major impurities identified during scaling:
Solubility Constraints
The final product exhibits poor solubility in aqueous buffers (<0.1 mg/mL) and most organic solvents except DMSO (248.8 mg/mL). This complicates crystallization, necessitating anti-solvent precipitation with heptane-isopropanol mixtures [3] [8].
Scale-Up Economics
Cost drivers include:
Table 2: Yield Optimization Strategies for BVT-14225
Challenge | Solution | Impact |
---|---|---|
Di-sulfonylation | Controlled addition of sulfonyl chloride | Purity >99.5% (HPLC) |
Low solubility | Heptane/IPA anti-solvent crystallization | Isolated yield: 75% |
Catalyst cost | Silica-immobilized DMAP | 5 recycles with consistent activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7